Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate
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Overview
Description
Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate is a complex organic compound that features a combination of furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of boronic esters with halides under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The use of protective groups, such as boronic esters, can also be employed to enhance the selectivity and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium in Suzuki–Miyaura coupling .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and thiophene derivatives, such as:
- Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate
- Ethyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate
Biological Activity
Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate, known by its CAS number 241488-49-3, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H15O5S. The compound features a thiophene ring, a furan moiety, and an ethoxycarbonyl group, which contribute to its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Weight | 305.35 g/mol |
CAS Number | 241488-49-3 |
Purity | 95% |
Antioxidant Activity
Research indicates that compounds containing thiophene and furan rings exhibit significant antioxidant properties. This is primarily due to their ability to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that derivatives similar to this compound showed promising results in reducing oxidative stress in cellular models .
Anticancer Potential
Several studies have explored the anticancer activities of thiophene derivatives. For instance, compounds with similar structural frameworks have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of caspases . In vitro studies on this compound suggest it may inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation.
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests a potential therapeutic application in treating inflammatory diseases .
The biological activity of this compound is believed to involve several mechanisms:
- Free Radical Scavenging : The presence of electron-rich rings allows the compound to neutralize free radicals effectively.
- Apoptosis Induction : By activating intrinsic apoptotic pathways, the compound can trigger programmed cell death in malignant cells.
- Cytokine Modulation : It may influence the signaling pathways that regulate inflammatory responses, thereby reducing cytokine levels.
Case Studies
Case Study 1: Antioxidant Activity Assessment
A study conducted on a series of thiophene derivatives demonstrated that those with ethoxycarbonyl substituents exhibited enhanced antioxidant activity compared to their non-substituted counterparts. The study utilized DPPH radical scavenging assays and found that this compound had an IC50 value comparable to established antioxidants like ascorbic acid .
Case Study 2: Anticancer Efficacy
In vitro assays on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that this compound may serve as a lead candidate for further anticancer drug development .
Properties
IUPAC Name |
methyl 3-[5-[(E)-2-ethoxycarbonyl-3-oxobut-1-enyl]furan-2-yl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6S/c1-4-22-16(19)13(10(2)18)9-11-5-6-14(23-11)12-7-8-24-15(12)17(20)21-3/h5-9H,4H2,1-3H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOCNDNSYKTLRM-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=C(SC=C2)C(=O)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=C(SC=C2)C(=O)OC)/C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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